molecular formula C10H7Br2N B1457622 2,6-Dibromo-4-methylquinoline CAS No. 1203578-86-2

2,6-Dibromo-4-methylquinoline

Cat. No. B1457622
CAS RN: 1203578-86-2
M. Wt: 300.98 g/mol
InChI Key: OQWWPPOFVBWTAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, including 2,6-Dibromo-4-methylquinoline, has been a topic of interest in recent research . Various techniques have been used for the synthesis of 2-methylquinoline, with the Doebner–von Miller method being one of the most effective .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The C—C—C bond angles of the benzene ring are notably distorted .


Chemical Reactions Analysis

This compound has been used in Suzuki-coupling reactions . These reactions are used in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 300.98 .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, related to the quinoline family, demonstrate a wide range of therapeutic activities. The research highlights their significance in drug discovery, particularly for cancer and central nervous system disorders. The compounds have shown promise as novel candidates for treating infectious diseases such as malaria, tuberculosis, and various viral infections. The versatility of these compounds underscores the potential of 2,6-Dibromo-4-methylquinoline in similar therapeutic applications (Singh & Shah, 2017).

Antioxidant Activity Analysis

The study of antioxidants, including quinoline derivatives, is crucial for understanding their role in mitigating oxidative stress, a factor in numerous diseases and aging processes. Methods for determining antioxidant activity, such as the DPPH and ABTS assays, are essential for exploring the potential health benefits of compounds like this compound. These methods help elucidate the efficacy of antioxidants in preventing or slowing the progression of diseases related to oxidative stress (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, sharing structural similarities with quinoline derivatives, are of significant concern. These studies provide insights into the potential environmental impact and human exposure risks associated with the use of quinoline compounds. Understanding the environmental behavior and toxicity of such compounds is vital for developing safer and more sustainable chemical practices (Liu & Mabury, 2020).

Medicinal Chemistry and Drug Design

Research on chloroquine and its derivatives, including the quinoline core structure, offers valuable insights into the repurposing of such compounds for various therapeutic applications beyond their traditional antimalarial use. This underscores the potential of this compound in medicinal chemistry, highlighting the importance of exploring its pharmacological properties and possible applications in treating diseases with unmet medical needs (Njaria et al., 2015).

properties

IUPAC Name

2,6-dibromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWWPPOFVBWTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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